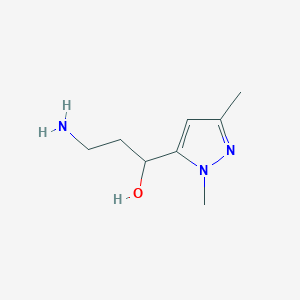
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of aminoalcohols. It features a pyrazole ring substituted with an amino group and a hydroxyl group on a propanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-5-pyrazolone with an appropriate aminopropanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.
1,3-Dimethyl-5-pyrazolone: A related compound with a pyrazole ring but different substituents.
Uniqueness
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the combination of the pyrazole ring with amino and hydroxyl groups on a propanol chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
YZKPBPHPRGXYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(CCN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
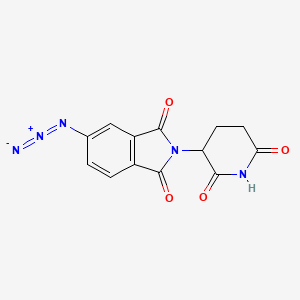

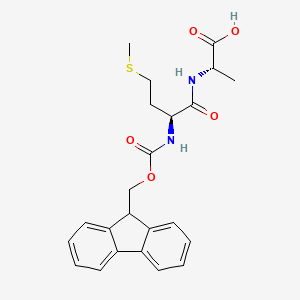

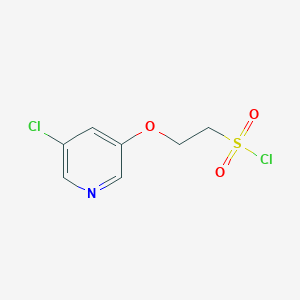
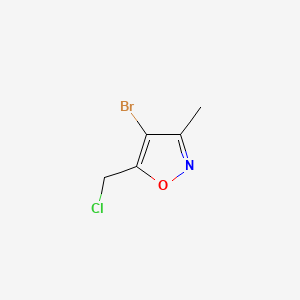
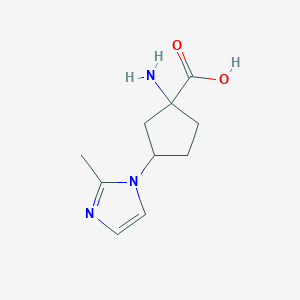
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
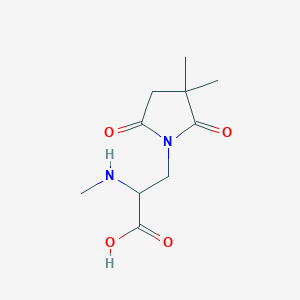
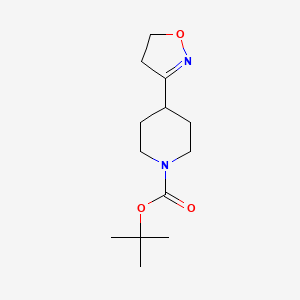
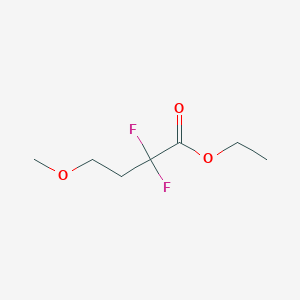
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
